4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS: 7271-07-0) is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine core with a 3-fluorophenyl substituent at the 4-position. The compound is synthesized via multi-step protocols involving cyclization and cross-coupling reactions, as evidenced by its inclusion in molecular toolkits for histamine receptor research . Its purity (95%) and commercial availability make it a key intermediate in medicinal chemistry .
Properties
IUPAC Name |
4-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-9-3-1-2-8(6-9)11-12-10(4-5-14-11)15-7-16-12/h1-3,6-7,11,14H,4-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHWECGZOPAKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl-substituted amine and a suitable pyridine derivative, the reaction proceeds through a series of steps involving condensation, cyclization, and reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of environmentally benign solvents and reagents is also a key consideration in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Useful for modifying the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazopyridines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exhibit notable antimicrobial properties. The compound has shown efficacy against various pathogens, including resistant strains of bacteria and fungi.
Case Study : A study evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) and found it to possess significant antibacterial properties. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as HeLa and A549.
Case Study : A cytotoxicity assessment revealed that this compound exhibited lower IC50 values compared to standard chemotherapeutic agents. This suggests its potential as a lead compound in cancer therapy.
Enzyme Inhibition
The compound has been noted for its ability to inhibit various enzymes critical in metabolic pathways. This property is particularly valuable in drug development for conditions like diabetes and obesity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against MRSA | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Drug Development
The unique structure of this compound makes it a promising candidate for the development of new pharmaceuticals. Its ability to interact with biological targets enhances its potential as a therapeutic agent.
Synthesis of Bioactive Compounds
This compound serves as an intermediate in synthesizing various bioactive molecules. The incorporation of the imidazo[4,5-c]pyridine framework into drug candidates has been shown to improve their pharmacological profiles.
Research Findings
Recent studies have highlighted the significance of fluorinated compounds in enhancing biological activity due to their unique electronic properties.
- Fluorine Substitution : The presence of fluorine atoms increases lipophilicity and binding affinity to target proteins.
- Diversity in Applications : The compound has been explored for use in both pharmaceutical and agrochemical applications due to its broad-spectrum activity.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorophenyl group can enhance binding affinity and specificity, while the imidazopyridine core can facilitate interactions with various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: Electron-withdrawing groups (e.g., bromo, trifluoromethyl) increase XLogP3 values, enhancing lipophilicity .
Synthetic Accessibility :
- The 3-fluorophenyl and 4-fluorophenyl analogs are synthesized via Suzuki-Miyaura cross-coupling with fluorophenylboronic acids, while brominated derivatives require halogenated precursors .
- Trityl-protected intermediates (e.g., 3.45 in ) are critical for preventing side reactions during functionalization .
Pharmacological Relevance: The 3-fluorophenyl analog has been used in GPCR studies due to its balanced solubility and receptor-binding affinity .
Pharmacological and Preclinical Comparisons
Table 2: Pharmacological Profiles of Related Compounds
Critical Notes:
- Lack of SAR Studies : Despite comparable activity to imidazo[1,2-a]pyridines, imidazo[4,5-c]pyridines suffer from insufficient structure-activity relationship (SAR) data, hindering optimization .
- Solubility Challenges : Carboxylic acid derivatives (e.g., 4-(4-fluorophenyl)-6-carboxylic acid, CAS: 782441-07-0) exhibit improved solubility (PSA = 40.7 Ų) but reduced membrane permeability .
Biological Activity
4-(3-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C₁₂H₁₂FN₃
- CAS Number : 7271-07-0
- Molecular Weight : 201.24 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies focusing on its antiproliferative, antibacterial, and antiviral properties.
Antiproliferative Activity
Several derivatives of imidazo[4,5-c]pyridine have shown promising antiproliferative activity against various cancer cell lines. For instance, in a study evaluating the activity against human cancer cell lines such as LN-229 (glioblastoma) and HCT-116 (colorectal carcinoma), certain derivatives exhibited IC50 values in the sub-micromolar range.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10 | LN-229 | 0.4 |
| 14 | HCT-116 | 0.7 |
| 8 | SW620 | 3.2 |
These results indicate that modifications to the imidazo[4,5-c]pyridine core can enhance biological activity significantly.
Antibacterial and Antiviral Activity
While most derivatives lacked significant antibacterial properties, one compound showed moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM. Additionally, certain derivatives demonstrated selective antiviral activity against respiratory syncytial virus (RSV), highlighting the potential for further exploration in this area .
Mechanistic Insights
Research into the mechanism of action for these compounds suggests that their biological effects may be linked to their ability to inhibit specific enzymes involved in cellular processes. For example, studies indicate that some derivatives can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and proliferation .
Case Studies
- In Vitro Studies : A comprehensive evaluation of various imidazo[4,5-c]pyridine derivatives revealed that structural modifications significantly impacted their antiproliferative efficacy across different cancer cell lines. The introduction of halogen substituents generally enhanced activity .
- Structure-Activity Relationship (SAR) : Investigation into SAR has shown that the presence of a fluorine atom at the para position on the phenyl ring can increase potency against specific cancer types while reducing toxicity .
Q & A
Q. What are the established synthetic routes for 4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine?
A multi-step synthesis typically involves:
- Step I : Condensation of precursors (e.g., dimethoxymethane with HCl under reflux, yielding 79.5% intermediate) .
- Step II : Carbamate protection using benzyl succinimidyl carbonate in DCM/DMF (48.1% yield), requiring pH adjustment to 10 for optimal isolation .
- Step III : Trityl protection with trityl chloride in MeCN (78.4% yield), followed by purification via flash chromatography .
- Step IV : Hydrogenolysis using Pd/C and H₂ in MeOH (89.0% yield) to remove protecting groups . Key challenges include optimizing low-yield steps (e.g., Step II) through solvent selection or catalytic efficiency.
Q. Which analytical techniques are critical for characterizing this compound?
- 1H/13C-NMR : Essential for confirming regiochemistry and purity. For example, distinct chemical shifts for the trityl group (δ 6.5–7.5 ppm) and imidazo-pyridine protons (δ 3.0–4.5 ppm) validate structural integrity .
- Melting Point Analysis : Used to assess crystallinity (e.g., 84–86°C for intermediates) .
- HPLC/MS : Ensures ≥95% purity, particularly for pharmacological studies .
Advanced Research Questions
Q. How do structural modifications influence histamine receptor (H3/H4) binding affinity?
- The imidazo[4,5-c]pyridine core acts as a scaffold for receptor interaction. Substitutions at the 3-fluorophenyl group modulate selectivity:
- Electron-withdrawing groups (e.g., -F) enhance H4 affinity by stabilizing π-π interactions with receptor aromatic residues .
- Bulkier substituents (e.g., trityl) reduce binding due to steric hindrance, as shown in comparative SAR studies .
Q. What strategies mitigate low yields in carbamate protection steps?
- Solvent Optimization : Replacing DMF with THF improves reaction homogeneity, increasing yield to ~60% in pilot trials .
- Catalytic Bases : Using DMAP instead of TEA accelerates acylation, reducing side-product formation .
- Temperature Control : Lowering reaction temperature to 0°C minimizes decomposition of reactive intermediates .
Q. How does stereochemistry at the fused pyridine ring impact biological activity?
- (4R,6S) vs. (4S,6R) isomers : Enantiomers show divergent receptor binding. For example, (4R,6S)-carboxylic acid derivatives exhibit 10-fold higher P2X7 antagonism (ED50 = 0.07 mg/kg) due to complementary hydrogen bonding with the receptor’s ATP-binding pocket .
- Method : Chiral HPLC separation followed by in vivo occupancy assays (e.g., rat P2X7 receptor occupancy models) .
Q. What preclinical models evaluate efficacy as a CCR5 or P2X7 antagonist?
- CCR5 Antagonism :
- HIV Entry Inhibition : Pseudotyped virus assays using maraviroc-resistant HIV strains (IC50 < 10 nM) .
- P2X7 Antagonism :
- In Vivo Occupancy : Rodent models with ED50 values calculated via ex vivo receptor autoradiography (e.g., 0.06 mg/kg for triazolopyridines) .
- Pro-Inflammatory Cytokine Suppression : IL-1β release assays in LPS-challenged macrophages .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for trityl protection steps?
- Hypothesis : Variability in solvent purity (MeCN vs. acetone) or residual moisture affects trityl chloride reactivity.
- Validation :
- KF Titration : Confirming anhydrous conditions (<50 ppm H2O) improves yield consistency .
- Alternative Reagents : Using trityl bromide in DMF increases electrophilicity, achieving 85% yield in replicate studies .
Methodological Tables
Q. Table 1. Comparative Yields in Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Key Challenge |
|---|---|---|---|
| II | Benzyl carbonate, TEA, DCM/DMF | 48.1 | Low solubility of intermediate |
| III | Trityl chloride, MeCN | 78.4 | Moisture sensitivity |
| IV | Pd/C, H₂, MeOH | 89.0 | Catalyst poisoning by sulfur impurities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
